4-[(2,2-Dimethylpropanoyl)oxy]benzenesulfonic acid sodium
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Overview
Description
Sodium 4-(pivaloyloxy)benzenesulfonate is a chemical compound with the molecular formula C11H13NaO5S and a molecular weight of 280.28 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its solid physical form and is typically stored at low temperatures to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-(pivaloyloxy)benzenesulfonate involves the esterification of 4-hydroxybenzenesulfonic acid with pivaloyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of Sodium 4-(pivaloyloxy)benzenesulfonate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-(pivaloyloxy)benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding sulfonates.
Substitution: It can participate in nucleophilic substitution reactions, where the pivaloyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products: The major products formed from these reactions include sulfonic acids, sulfonates, and substituted benzenesulfonates .
Scientific Research Applications
Sodium 4-(pivaloyloxy)benzenesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Sodium 4-(pivaloyloxy)benzenesulfonate involves its interaction with specific molecular targets. The pivaloyloxy group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The sulfonate group facilitates its solubility in aqueous environments, making it suitable for use in diverse applications .
Comparison with Similar Compounds
- Sodium 4-(tert-butylcarbonyloxy)benzenesulfonate
- Sodium 4-(2,2-dimethylpropanoyloxy)benzenesulfonate
Comparison: Sodium 4-(pivaloyloxy)benzenesulfonate is unique due to its specific ester group, which imparts distinct chemical properties compared to other similar compounds. Its stability and reactivity make it a valuable reagent in various chemical and industrial processes .
Properties
Molecular Formula |
C11H14NaO5S |
---|---|
Molecular Weight |
281.28 g/mol |
InChI |
InChI=1S/C11H14O5S.Na/c1-11(2,3)10(12)16-8-4-6-9(7-5-8)17(13,14)15;/h4-7H,1-3H3,(H,13,14,15); |
InChI Key |
JCVVXFURBCOCQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)O.[Na] |
Origin of Product |
United States |
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